molecular formula C9H12O2 B6251668 tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid CAS No. 19027-07-7

tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid

Katalognummer: B6251668
CAS-Nummer: 19027-07-7
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: CUXHLQQMYVCIRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is a unique and complex organic compound characterized by its tricyclic structure. This compound is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid typically involves the use of intramolecular cyclopropanation reactions. One common method includes the Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method is efficient and allows for the creation of the tricyclic core structure necessary for the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction environments are crucial for maintaining the integrity of the compound during production .

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Various halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s stability makes it useful in the study of enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential use in drug development due to its unique structural properties.

    Industry: It is used in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The rigid structure of the compound allows it to fit into specific binding sites, influencing biochemical pathways and reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is unique due to its specific tricyclic structure, which provides exceptional stability and rigidity. This makes it particularly valuable in applications requiring durable and stable compounds .

Eigenschaften

CAS-Nummer

19027-07-7

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

tricyclo[3.3.0.03,7]octane-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-8(11)9-3-5-1-7(9)2-6(5)4-9/h5-7H,1-4H2,(H,10,11)

InChI-Schlüssel

CUXHLQQMYVCIRY-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3C1CC2(C3)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.